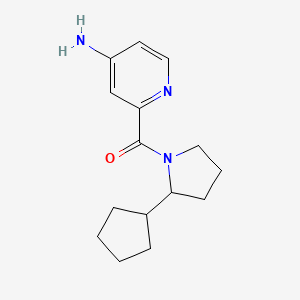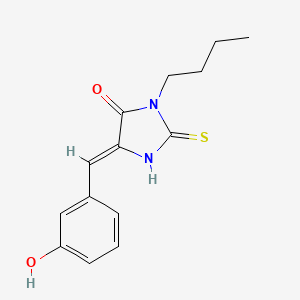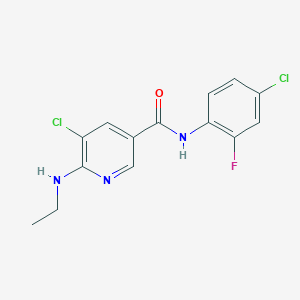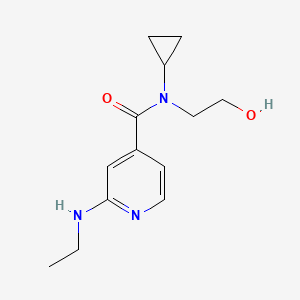![molecular formula C12H19NO3 B7554781 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid, also known as CPP, is a cyclic amino acid derivative that has been widely studied for its potential therapeutic applications. CPP is a potent and selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a key role in regulating synaptic plasticity and neurotransmitter release in the central nervous system (CNS).
Wissenschaftliche Forschungsanwendungen
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has been widely studied for its potential therapeutic applications in a variety of CNS disorders, including anxiety, depression, schizophrenia, and addiction. 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has been shown to modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of these disorders. 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has also been shown to enhance synaptic plasticity and promote neurogenesis in the hippocampus, which is involved in learning and memory.
Wirkmechanismus
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid acts as a selective agonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the CNS. Activation of mGluR5 leads to the activation of downstream signaling pathways, including the phospholipase C (PLC) and protein kinase C (PKC) pathways. These pathways are involved in the regulation of synaptic plasticity, neurotransmitter release, and neuronal excitability.
Biochemical and Physiological Effects:
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has been shown to have a number of biochemical and physiological effects in the CNS. These include the modulation of glutamatergic neurotransmission, the enhancement of synaptic plasticity, and the promotion of neurogenesis. 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has a number of advantages for use in lab experiments, including its high potency and selectivity for mGluR5. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are a number of future directions for research on 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid, including the development of more potent and selective mGluR5 agonists, the investigation of the role of mGluR5 in other CNS disorders, and the development of therapeutic interventions based on the modulation of mGluR5 signaling. Additionally, there is a need for further investigation into the safety and toxicity of 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid and other mGluR5 agonists, particularly with regard to their potential for off-target effects and long-term toxicity.
Synthesemethoden
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. One of the most common methods for synthesizing 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid is through SPPS, which involves the stepwise assembly of amino acids on a solid support. The synthesis of 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid using SPPS involves the use of a resin-bound amino acid derivative, which is coupled with the next amino acid in the sequence using an appropriate coupling reagent. The final product is then cleaved from the resin and purified using HPLC.
Eigenschaften
IUPAC Name |
3-[1-(cyclopropanecarbonyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(15)7-6-10-3-1-2-8-13(10)12(16)9-4-5-9/h9-10H,1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQPLGLVQPOIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)




![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)
![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)

![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)
![[2-(1-adamantylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7554804.png)